9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- 9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13300344
InChI: InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10-
SMILES: CCCCCCC(=O)CC=CCCCCCCCC(=O)OC
Molecular Formula: C19H34O3
Molecular Weight: 310.5 g/mol

9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)-

CAS No.:

Cat. No.: VC13300344

Molecular Formula: C19H34O3

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- -

Specification

Molecular Formula C19H34O3
Molecular Weight 310.5 g/mol
IUPAC Name methyl (Z)-12-oxooctadec-9-enoate
Standard InChI InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10-
Standard InChI Key DIPHDXIHMQRKSX-RAXLEYEMSA-N
Isomeric SMILES CCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC
SMILES CCCCCCC(=O)CC=CCCCCCCCC(=O)OC
Canonical SMILES CCCCCCC(=O)CC=CCCCCCCCC(=O)OC

Introduction

Chemical Structure and Molecular Identity

Structural Features

The compound features a cis (Z)-configured double bond between carbons 9 and 10, a ketone group at carbon 12, and a methyl ester group at carbon 1 . This arrangement confers distinct physicochemical properties, including reduced polarity compared to its free acid counterpart. The IUPAC name, methyl (Z)-12-oxooctadec-9-enoate, reflects these functional groups and stereochemistry .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC19H34O3\text{C}_{19}\text{H}_{34}\text{O}_{3}
Molecular Weight310.5 g/mol
CAS Number3047-65-2
SMILES NotationCCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC

Stereochemical Considerations

The (9Z) designation indicates the cis geometry of the double bond, which influences molecular packing and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms this configuration through characteristic olefinic proton resonances at 5.3–5.5 ppm. The ketone at C12 introduces a planar sp²-hybridized carbon, enhancing susceptibility to nucleophilic attacks.

Synthesis and Production

Oxidation of Hydroxyl Precursors

A primary synthesis route involves oxidizing 12-hydroxy derivatives using Dess-Martin periodinane (DMP), a reagent known for high selectivity in ketone formation. The reaction proceeds under anhydrous conditions at 0–25°C, yielding the target compound with >85% efficiency.

R-OHDess-Martin PeriodinaneR=O+Byproducts\text{R-OH} \xrightarrow{\text{Dess-Martin Periodinane}} \text{R=O} + \text{Byproducts}

Esterification Strategies

Methyl esterification of 12-oxo-9(Z)-octadecenoic acid is achieved via acid-catalyzed reactions with methanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the process, with reaction times of 6–12 hours at reflux temperatures .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) but is miscible with organic solvents like chloroform and hexane. Storage at -20°C in inert atmospheres prevents ketone reduction and ester hydrolysis .

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 5.35 (m, 2H, CH₂-CH=CH-CH₂), δ 2.45 (t, 2H, C=OCH₂), δ 3.65 (s, 3H, OCH₃).

  • ¹³C NMR: δ 207.8 (C=O, ketone), δ 174.2 (C=O, ester), δ 130.1–127.9 (olefinic carbons).

Mass Spectrometry

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 310.5, with fragment ions at m/z 267 (loss of CH₃O) and m/z 183 (allylic cleavage) .

Chemical Reactivity and Modifications

Hydrogenation

Catalytic hydrogenation over Pd/C reduces the double bond to a single bond, yielding methyl 12-oxostearate. This reaction proceeds quantitatively under 1 atm H₂ at 25°C.

Hydrolysis

Alkaline hydrolysis with NaOH/MeOH cleaves the ester moiety, producing 12-oxo-9(Z)-octadecenoic acid. The free acid form shows enhanced polarity and biological activity .

Biological Significance and Applications

PPAR Modulation

The compound activates peroxisome proliferator-activated receptors (PPARs), nuclear receptors regulating lipid homeostasis and inflammation. In vitro assays demonstrate EC₅₀ values of 1.2 µM for PPAR-α, suggesting therapeutic potential for metabolic disorders.

Lipidomics Research

As a stable analog of oxidized fatty acids, it serves as a standard in mass spectrometry-based lipid profiling. Its fragmentation patterns aid in identifying endogenous oxylipins .

Industrial and Synthetic Applications

Polymer Chemistry

The ketone group enables Schiff base formation with diamines, producing polyurethane precursors. These polymers exhibit tunable thermal stability (T₅% = 180–220°C).

Flavor and Fragrance Synthesis

Oxidative cleavage of the double bond generates aldehydes (e.g., nonanal), which are key components in citrus fragrances.

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